molecular formula C18H17NO5 B5026133 5-Nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

5-Nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5026133
M. Wt: 327.3 g/mol
InChI Key: UYJKVGOLFBEDNW-UHFFFAOYSA-N
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Description

5-Nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C19H19NO5. It is characterized by the presence of a nitro group, an aldehyde group, and an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the benzene ring through nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Etherification: Formation of the ether linkage by reacting the nitrobenzene derivative with an appropriate alkylating agent under basic conditions.

    Aldehyde Formation: Introduction of the aldehyde group through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2) with Lewis acids (e.g., FeCl3)

Major Products Formed

    Oxidation: 5-Nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzoic acid

    Reduction: 5-Amino-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

    Substitution: Various halogenated derivatives depending on the substituent introduced

Scientific Research Applications

5-Nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-[2-(2-allylphenoxy)ethoxy]benzaldehyde
  • 5-Nitro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde
  • 5-Nitro-2-[2-(2-phenoxy)ethoxy]benzaldehyde

Uniqueness

5-Nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to the presence of the prop-2-enyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

5-nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-2-5-14-6-3-4-7-17(14)23-10-11-24-18-9-8-16(19(21)22)12-15(18)13-20/h2-4,6-9,12-13H,1,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJKVGOLFBEDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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